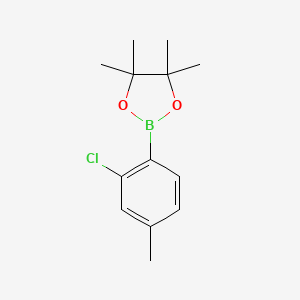
2-Chloro-4-methylphenylboronic acid pinacol ester
概要
説明
2-Chloro-4-methylphenylboronic acid pinacol ester is a type of boronate ester, which is generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction .
Synthesis Analysis
The synthesis of 2-Chloro-4-methylphenylboronic acid pinacol ester involves the use of boron reagents in the Suzuki–Miyaura coupling . This process is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach has also been reported .Chemical Reactions Analysis
2-Chloro-4-methylphenylboronic acid pinacol ester is used in the Suzuki–Miyaura coupling reaction, which is a type of carbon–carbon bond forming reaction . It can also undergo protodeboronation, a process that involves the removal of a boron group from an organic compound .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-4-methylphenylboronic acid pinacol ester include a melting point of 190-194°C, a predicted boiling point of 316.8±52.0 °C, and a predicted density of 1.26±0.1 g/cm3 . It is a white to almost white powder or crystal that should be stored under inert gas (nitrogen or Argon) at 2-8°C .科学的研究の応用
- Phenylboronic pinacol esters, including 2-Chloro-4-methylphenylboronic acid pinacol ester, have been explored as potential drug carriers. These compounds can serve as boron carriers for neutron capture therapy, a technique used in cancer treatment. However, their marginal stability in water necessitates careful consideration when designing pharmacologically relevant compounds .
- Researchers have employed this compound to prepare sulfinamide derivatives. By reacting it with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate, they can access valuable intermediates for organic synthesis .
- In the field of organic synthesis, 2-Chloro-4-methylphenylboronic acid pinacol ester participates in Suzuki–Miyaura coupling reactions. These reactions enable the construction of complex organic molecules by coupling aryl iodides with boron-containing reagents .
- Researchers have functionalized hyaluronic acid (HA) with phenylboronic acid pinacol ester (PBAP) to create a reactive oxygen species (ROS)-responsive drug delivery system. Curcumin-loaded nanoparticles (HA@CUR NPs) were developed using this system, potentially enhancing drug delivery efficiency .
- Scientists have investigated the electronic structure and transient UV absorption of subphthalocyanine-borate-bridged ferrocene-fullerene conjugates. 2-Chloro-4-methylphenylboronic acid pinacol ester plays a role in these studies, contributing to our understanding of pi-interactions and electronic properties .
- This compound has been utilized in the synthesis of indolo-fused heterocyclic inhibitors targeting the polymerase enzyme of hepatitis C. Such inhibitors are crucial for antiviral drug development .
Drug Design and Delivery
Sulfinamide Derivatives Synthesis
Suzuki–Miyaura Coupling Reactions
Responsive Drug Delivery Systems
Electronic Structure Studies
Heterocyclic Inhibitors of Hepatitis C Polymerase Enzyme
作用機序
Target of Action
The primary target of 2-Chloro-4-methylphenylboronic acid pinacol ester is the palladium catalyst in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the organoboron reagent (such as the pinacol ester) transfers formally nucleophilic organic groups from boron to palladium . This results in the formation of a new Pd–C bond .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway leads to the formation of new carbon–carbon bonds .
Pharmacokinetics
It’s known that the compound’s stability in water is marginal . The rate of hydrolysis of phenylboronic pinacol esters is influenced by the substituents in the aromatic ring and the pH of the environment .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds .
Action Environment
The action of 2-Chloro-4-methylphenylboronic acid pinacol ester is influenced by environmental factors such as the pH of the environment . The rate of the compound’s hydrolysis is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Safety and Hazards
2-Chloro-4-methylphenylboronic acid pinacol ester is classified as an irritant. It may cause skin and eye irritation, and may be harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wash with plenty of soap and water if it comes into contact with skin .
将来の方向性
While specific future directions for 2-Chloro-4-methylphenylboronic acid pinacol ester are not mentioned in the search results, boronate esters like it are generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction , suggesting potential applications in organic synthesis and pharmaceuticals .
特性
IUPAC Name |
2-(2-chloro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BClO2/c1-9-6-7-10(11(15)8-9)14-16-12(2,3)13(4,5)17-14/h6-8H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQGJYYVZYCVUFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-methylphenylboronic acid pinacol ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



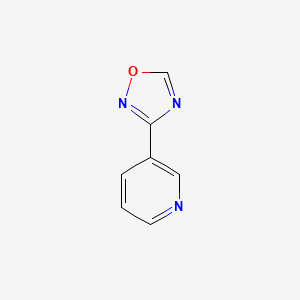
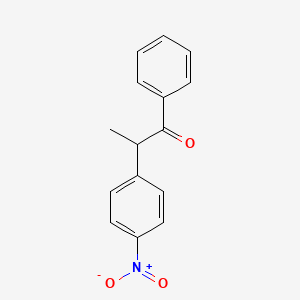




![1-Acetyl-4-oxatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B3039439.png)

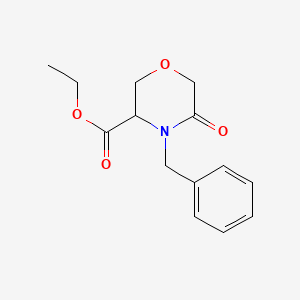
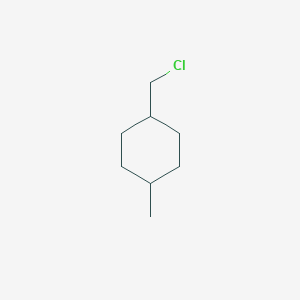
![N-[3-(Benzyloxy)-4-(hydroxymethyl)phenyl]acetamide](/img/structure/B3039449.png)
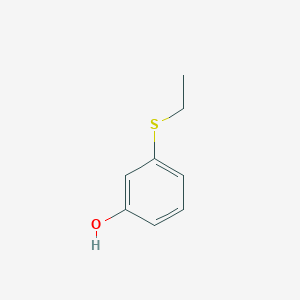

![3-(4-Bromophenyl)[1,3]thiazolo[2,3-a]isoquinolin-4-ium tetrafluoroborate](/img/structure/B3039452.png)